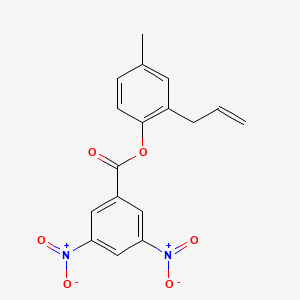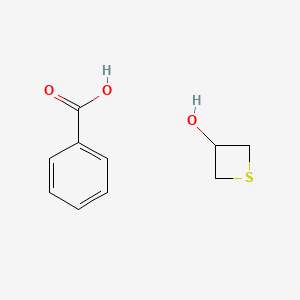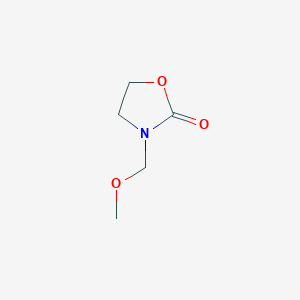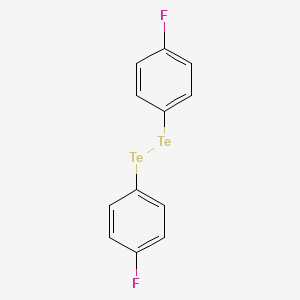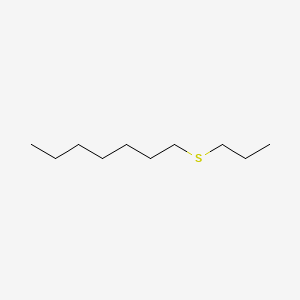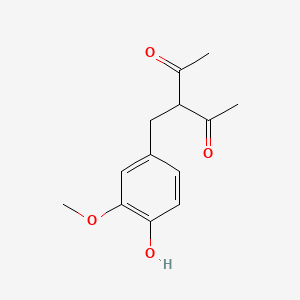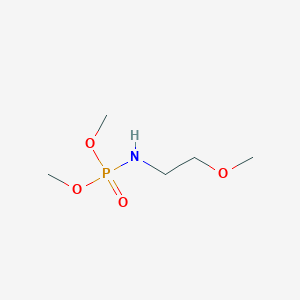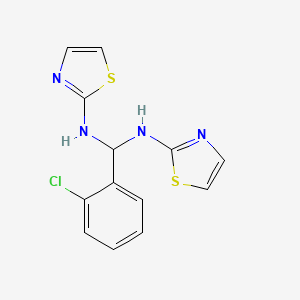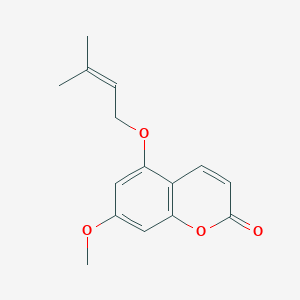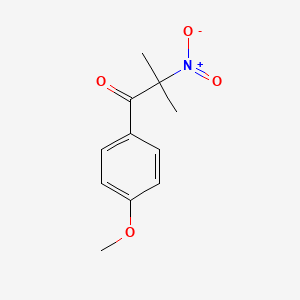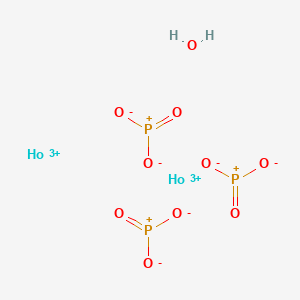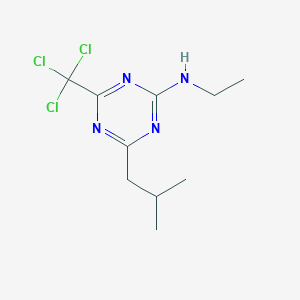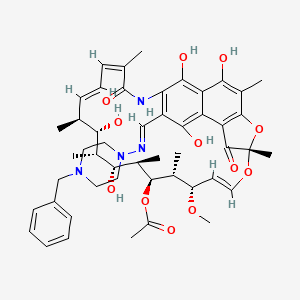
Phenylrifampin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylrifampin is a synthetic derivative of rifampicin, an antibiotic commonly used to treat bacterial infections such as tuberculosis, leprosy, and Legionnaires’ disease. This compound is known for its broad-spectrum antimicrobial properties and is often used in combination with other antibiotics to enhance its efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenylrifampin typically involves the modification of the rifampicin molecule. One common method is the reaction of rifamycin S with 1-amino-4-methylpiperazine in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow synthesis. This method involves the use of microreactors to couple multiple reaction steps and purification processes, resulting in a higher yield and reduced costs. The continuous flow synthesis method has been shown to improve the overall efficiency of the production process .
化学反応の分析
Types of Reactions: Phenylrifampin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed:
科学的研究の応用
Phenylrifampin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Employed in the study of bacterial cell wall synthesis and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Phenylrifampin exerts its effects by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP). This binding inhibits the enzyme and impedes RNA synthesis, thereby preventing the replication of bacterial cells. The compound specifically targets bacterial RNAP without affecting the mammalian enzyme, making it an effective antimicrobial agent .
類似化合物との比較
Rifampicin: The parent compound of Phenylrifampin, used to treat similar bacterial infections.
Rifabutin: Another derivative of rifampicin, used primarily to treat Mycobacterium avium complex infections.
Rifapentine: A long-acting rifamycin derivative used in the treatment of tuberculosis.
Uniqueness: this compound is unique due to its enhanced stability and broader spectrum of activity compared to its parent compound, rifampicin. Its ability to inhibit bacterial RNAP more effectively makes it a valuable compound in the fight against antibiotic-resistant bacterial strains .
特性
分子式 |
C49H62N4O12 |
|---|---|
分子量 |
899.0 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H62N4O12/c1-26-14-13-15-27(2)48(61)51-39-34(24-50-53-21-19-52(20-22-53)25-33-16-11-10-12-17-33)43(58)36-37(44(39)59)42(57)31(6)46-38(36)47(60)49(8,65-46)63-23-18-35(62-9)28(3)45(64-32(7)54)30(5)41(56)29(4)40(26)55/h10-18,23-24,26,28-30,35,40-41,45,55-59H,19-22,25H2,1-9H3,(H,51,61)/b14-13+,23-18+,27-15-,50-24+/t26-,28+,29+,30+,35-,40-,41+,45+,49-/m0/s1 |
InChIキー |
FGNLFNLQBDIOBJ-OMGSMOLVSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC6=CC=CC=C6)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


